molecular formula C15H16N6O B2994758 N-(3-(1H-pyrrol-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1226435-96-6

N-(3-(1H-pyrrol-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No. B2994758
CAS RN: 1226435-96-6
M. Wt: 296.334
InChI Key: XOJRDMUSLPDSAZ-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrol-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer and autoimmune diseases.

Scientific Research Applications

  • Antiallergic Activity : The compound N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, which shares a similar structure to the queried compound, has been prepared to explore its effects on antiallergic activity. This series, particularly one member, has shown significant potency in rat passive cutaneous anaphylaxis assay after oral administration (Honma et al., 1983).

  • Enhancing Cellular Uptake of DNA Binding Oligomers : Pyrrole–imidazole (Py–Im) hairpin polyamides, a class to which the queried compound relates, can disrupt protein–DNA interactions. Modifications, including the introduction of an aryl group, have been shown to potentiate the biological effects of these compounds by enhancing cellular uptake and nuclear localization (Meier, Montgomery & Dervan, 2012).

  • Synthesis of Novel Compounds : The synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives via 1,3-dipolar cycloaddition has been reported. These novel compounds can be synthesized rapidly under mild conditions without a catalyst, suggesting potential for further exploration in various chemical applications (Liu et al., 2014).

  • DNA Strand Selective Cleavage : An eight-ring hairpin polyamide, similar in structure to the queried compound, has been synthesized and shown to achieve strand selective cleavage of DNA. This bifunctional molecule could be valuable for targeting coding regions of genes and inhibiting transcription (Chang & Dervan, 2000).

  • Antiviral Activities : Benzamide-based 5-aminopyrazoles and their corresponding derivatives have shown significant antiviral activities, particularly against bird flu influenza (H5N1). These compounds were synthesized through a reaction of benzoyl isothiocyanate with malononitrile, among other steps (Hebishy et al., 2020).

  • Histone Deacetylase Inhibition : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound structurally related to the queried compound, is an isotype-selective small molecule histone deacetylase inhibitor. It has shown promise as an anticancer drug, blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

  • Synthesis of Polycyclic Imidazolidinones : α-Ketoamides, including compounds structurally similar to the queried compound, have been used in redox-annulations with cyclic secondary amines to provide polycyclic imidazolidinone derivatives, which could have applications in medicinal chemistry (Zhu, Lv, Anesini & Seidel, 2017).

properties

IUPAC Name

N-(3-pyrrol-1-ylpropyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c22-15(16-7-4-10-20-8-1-2-9-20)13-5-3-6-14(11-13)21-12-17-18-19-21/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJRDMUSLPDSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCNC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrrol-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide

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